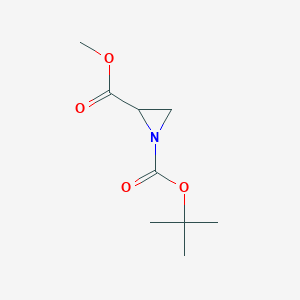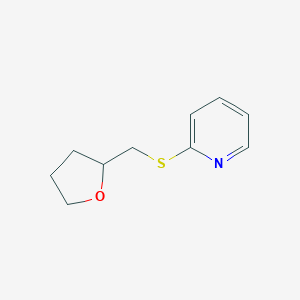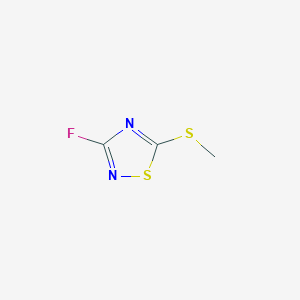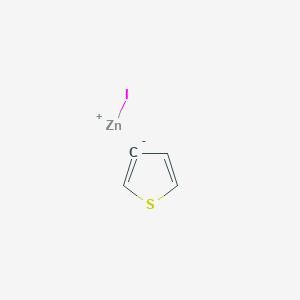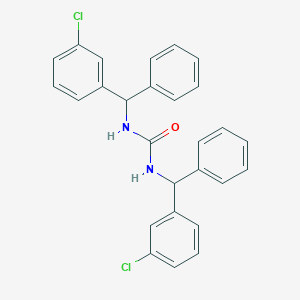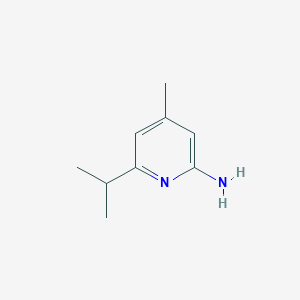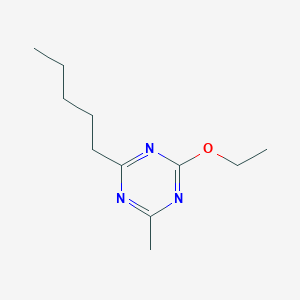
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine, also known as EMPIT or Ethylhexyl triazone, is a widely used organic compound that belongs to the class of UV-absorbing agents. It is commonly used in sunscreens and other personal care products due to its ability to absorb UV radiation, which can cause skin damage and increase the risk of skin cancer.
Mecanismo De Acción
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine works by absorbing UV radiation in the range of 290-350nm, which is the range that is most damaging to the skin. It does this by forming a complex with the UV radiation, which then dissipates the energy as heat, preventing it from causing damage to the skin.
Biochemical and Physiological Effects:
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine has been shown to have no significant effects on the skin or body when used in concentrations typically found in personal care products. It is non-toxic and non-irritating to the skin, making it a safe and effective ingredient in sunscreens and other personal care products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine has several advantages for use in lab experiments, including its ability to absorb UV radiation and protect cells from damage. However, its effectiveness can be limited by its solubility in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine, including its use in combination with other UV-absorbing agents to increase its effectiveness, and its potential use in other applications beyond personal care products, such as in the food industry or in the production of plastics. Additionally, further research is needed to fully understand the long-term effects of 2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine on the skin and body, as well as its potential impact on the environment.
Métodos De Síntesis
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine is synthesized through a reaction between 3-aminobenzoic acid ethyl ester and 2-ethylhexyl chloroformate in the presence of a base catalyst. The reaction yields 2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine as a white crystalline solid with a melting point of 52-54℃.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine has been extensively studied for its ability to absorb UV radiation and protect the skin from damage. It has been shown to be effective in preventing UV-induced erythema and sunburn, as well as reducing the risk of skin cancer.
Propiedades
Número CAS |
173462-02-7 |
|---|---|
Fórmula molecular |
C11H19N3O |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
2-ethoxy-4-methyl-6-pentyl-1,3,5-triazine |
InChI |
InChI=1S/C11H19N3O/c1-4-6-7-8-10-12-9(3)13-11(14-10)15-5-2/h4-8H2,1-3H3 |
Clave InChI |
QKEDZKSVLPGJKD-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NC(=NC(=N1)C)OCC |
SMILES canónico |
CCCCCC1=NC(=NC(=N1)C)OCC |
Sinónimos |
1,3,5-Triazine,2-ethoxy-4-methyl-6-pentyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






